3,4,5-Trifluoroaniline

概要

説明

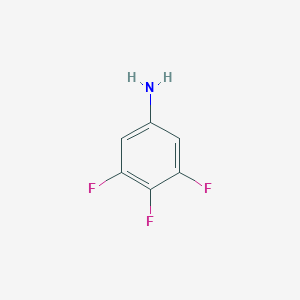

3,4,5-Trifluoroaniline: is an organic compound with the molecular formula C6H4F3N . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its electron-deficient nature, making it a valuable building block in organic synthesis and various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluoroaniline can be synthesized from pentafluoroacetanilide through catalytic hydrodefluorination. Another method involves the synthesis from 5-bromo-1,2,3-trifluorobenzene .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the removal of fluorine atoms and achieve the desired product .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at specific positions. Fluorine atoms can be replaced under controlled conditions:

-

Fluorine at the ortho position to the amino group is selectively reduced during hydrodefluorination .

-

Bromination occurs at the remaining unsubstituted positions (1 and 6) due to steric and electronic effects .

Alkylation and Arylation

The amino group participates in alkylation and cross-coupling reactions:

-

Alkylation enhances steric bulk, modifying biological activity.

-

Cross-coupling reactions expand π-conjugation for optoelectronic applications .

Diazotization and Functionalization

The amino group forms diazonium salts, enabling diverse transformations:

-

Diazonium intermediates enable covalent bonding to carbon nanotubes, altering electronic properties .

-

Perovskite films derived from this compound show enhanced electroluminescence .

Acid-Base Reactions

The amino group reacts with acids to form salts, improving solubility:

| Reaction | Acid | Product | Use Case |

|---|---|---|---|

| Salt Formation | HCl or H₂SO₄ | 3,4,5-Trifluoroanilinium chloride | Purification or storage |

Coordination Chemistry

The amino group acts as a ligand in metal complexes:

| Complex Type | Metal | Application | Source |

|---|---|---|---|

| Nickel Catalysts | Ni(Phen)₂Cl₂ | Hydrodefluorination catalysis |

Comparative Reactivity of Fluorine Substituents

The positions of fluorine atoms influence reaction pathways:

| Position Relative to NH₂ | Reactivity | Example |

|---|---|---|

| Ortho (C3, C5) | Susceptible to NAS | Hydrodefluorination at C3/C5 |

| Para (C4) | Less reactive | Retained in most substitution reactions |

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3,4,5-Trifluoroaniline is prominently utilized as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a role in the development of drugs targeting neurological disorders. Research has shown that its derivatives can enhance the efficacy of treatments by modifying biological activity through fluorination, which affects the pharmacokinetics and bioavailability of the drugs .

Case Study:

A study highlighted the use of this compound in synthesizing substituted pyrido[3,2-d]pyrimidines, which demonstrated potential as therapeutic agents. The compound was treated with lithium diisopropylamide (LDA) to generate a more reactive nitrogen anion for subsequent reactions .

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is employed in formulating herbicides and fungicides. Its fluorinated structure enhances the stability and efficacy of these agrochemicals, leading to improved crop protection and yield .

Data Table: Agrochemical Applications

| Application Type | Example Compounds | Benefits |

|---|---|---|

| Herbicides | Fluorinated herbicides | Enhanced efficacy against resistant strains |

| Fungicides | Fluorinated fungicides | Increased stability under environmental stress |

Material Science

Production of Specialty Polymers:

The compound is used in developing specialty polymers and coatings that exhibit improved thermal and chemical resistance. Its incorporation into polymer matrices enhances mechanical properties and durability .

Case Study:

Research into fluorinated polybenzoxazines indicated that incorporating this compound could lead to advanced phenolic resins suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Methods:

this compound acts as a reagent in various analytical techniques. It aids in detecting and quantifying other compounds within complex mixtures due to its unique spectral properties .

Example Applications:

- Used as a derivatizing agent for amines in chromatography.

- Employed in spectrophotometric methods for quantitative analysis.

Research in Organic Synthesis

Facilitating New Synthetic Pathways:

This compound is valuable in organic synthesis research due to its ability to participate in electrophilic aromatic substitution reactions. It allows chemists to explore novel compounds with potential applications across multiple fields .

Data Table: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Electrophilic Substitution | Reacts with various electrophiles | Diverse product formation |

| Coupling Reactions | Forms new carbon-carbon bonds | Synthesis of complex molecules |

作用機序

The mechanism of action of 3,4,5-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s electron-deficient nature, allowing it to form strong interactions with electron-rich sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

類似化合物との比較

- 2,3,4-Trifluoroaniline

- 2,4,6-Trifluoroaniline

- 3,5-Difluoroaniline

- 4-Fluoroaniline

Comparison: 3,4,5-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other trifluoroaniline derivatives. This unique arrangement makes it particularly useful in applications requiring electron-deficient anilines, such as in the synthesis of specialized pharmaceuticals and advanced materials .

生物活性

3,4,5-Trifluoroaniline (CAS Number: 163733-96-8) is a fluorinated aromatic amine that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, and applications in various fields, supported by case studies and research findings.

This compound is characterized by the following properties:

- Chemical Formula : C₆H₄F₃N

- Molecular Weight : 147.10 g/mol

- Appearance : Pale brown crystalline powder

- Melting Point : Approximately 33 °C

- Flash Point : 57 °C

The presence of three fluorine atoms at the 3-, 4-, and 5-positions of the aniline ring significantly influences its reactivity and biological activity, enhancing stability compared to non-fluorinated analogs .

Antimicrobial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial properties. For instance, a study highlighted its potential in inhibiting specific microbial growth, suggesting its utility in pharmaceutical applications.

Enzyme Inhibition

The compound has been studied for its interaction with cytochrome P450 enzymes. Specifically, it has been shown to selectively inhibit Cytochrome P450 2E1 and 2A6 in human liver microsomes. This inhibition can affect the metabolic activation of various compounds, including carcinogens like dimethylnitrosamine .

Case Studies

-

Synthesis of Antiviral Agents :

A study explored the synthesis of capsid assembly modulators from this compound that inhibit the replication of the hepatitis B virus. The compound's unique structure allowed for the development of novel antiviral agents with improved efficacy . -

Drug Discovery Applications :

The compound serves as a building block in drug synthesis. Its ability to participate in diverse reactions makes it a valuable precursor for developing pharmaceuticals targeting various diseases .

The biological activity of this compound is attributed to its ability to interact with biological molecules through:

- Nucleophilic Substitution : The amino group (-NH₂) can act as a nucleophile in various chemical reactions.

- Receptor Binding : It may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects or toxicity.

Research Findings

Several studies have investigated the biological implications of this compound:

特性

IUPAC Name |

3,4,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369320 | |

| Record name | 3,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163733-96-8 | |

| Record name | 3,4,5-Trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,4,5-Trifluoroaniline be used to synthesize other useful compounds?

A: Yes, this compound serves as a valuable starting material for synthesizing various fluorinated organic compounds. One study demonstrated a regioselective procedure to introduce alcohols at the 3-position of this compound. [] This method, utilizing powdered NaOH and a crown ether catalyst in toluene, offers a scalable approach to creating diverse 3-alkoxy-4,5-difluoroaniline derivatives. This regioselective control is crucial for developing compounds with specific properties and applications.

Q2: Beyond its synthetic utility, does this compound exhibit other interesting properties?

A: Research suggests that this compound might have potential in material science and biomedical fields. One study explored its use in perovskite solar cell fabrication. [] Incorporating this compound iodide (TFAI) into the perovskite precursor led to improved crystallization and passivation of grain boundaries, ultimately enhancing the open circuit voltage of the solar cells. Furthermore, this compound's ability to enhance the dielectric properties of polymer nanocomposites has been investigated for potential use in dielectric elastomer actuators. [] This highlights the versatility of this compound and its potential applications in diverse fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。